"physical and chemical properties of 2-Amino-4-chloro-5-methylbenzenesulfonic acid"
"physical and chemical properties of 2-Amino-4-chloro-5-methylbenzenesulfonic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-methylbenzenesulfonic acid, also known by synonyms such as 2B Acid and 4-Amino-2-chlorotoluene-5-sulfonic acid, is an important chemical intermediate.[1][2][3] Its primary application lies in the synthesis of azo pigments, where it serves as a foundational component for a variety of dyes, including Permanent Red F5R and Light Fast Red BBN.[2][4] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and an exploration of its known applications and safety information.
Chemical and Physical Properties
2-Amino-4-chloro-5-methylbenzenesulfonic acid is a crystalline solid, appearing as a white to buff or off-white powder.[1][2][4] It is stable under normal storage conditions.[4] The compound is essentially insoluble in its free acid form but is soluble as its sodium or ammonium salt.[1][2] Limited solubility is observed in aqueous acid and DMSO. A summary of its key physical and chemical properties is presented in the tables below. It is important to note that there are some discrepancies in the reported values for properties such as melting point and boiling point across different sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 88-51-7 | [1][3] |
| Molecular Formula | C₇H₈ClNO₃S | [3] |
| Molecular Weight | 221.66 g/mol | [3] |
| Appearance | White to buff powder | [1][2] |
| Melting Point | 180.5 °C to >300 °C | [2][5] |
| Boiling Point | 163 °C to 356 °C (some estimates) | [2][5] |
| Density | 1.3031 to 1.6 g/cm³ (estimates) | [2][5] |
Table 2: Chemical and Safety Properties
| Property | Value | Source(s) |
| pKa | -1.58 ± 0.50 (Predicted) | |
| LogP | -0.97 to 1.5 | [2] |
| Solubility | Insoluble as free acid; soluble as sodium or ammonium salt. Slightly soluble in aqueous acid and DMSO. | [1][2] |
| Stability | Stable under normal conditions. | [4] |
| Incompatibilities | Strong oxidizing agents. | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Experimental Protocols
Synthesis of 2-Amino-4-chloro-5-methylbenzenesulfonic Acid
Two primary methods for the synthesis of this compound are reported:
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Baking Method: This process involves the baking of 3-chloro-4-methyl-benzeneamine hydrogensulfate in a vacuum at 195 °C.[1][5]
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Multi-step Synthesis from p-Nitrotoluene: This more detailed industrial method involves several stages:
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Chlorination: p-Nitrotoluene is chlorinated to produce a mixture of o-chloro-p-nitrotoluene and m-chloro-p-nitrotoluene.
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Isomer Separation: The desired o-chloro-p-nitrotoluene isomer is separated by crystallization.
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Reduction, Purification, and Sulfonation: The separated isomer undergoes reduction of the nitro group, followed by purification and sulfonation to yield the final product.[2][4]
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Purification by Recrystallization
Due to its low solubility in most common solvents, purification of the free acid by recrystallization can be challenging. However, the principle of recrystallization can be applied. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but moderately soluble at an elevated temperature. Given its polar nature, polar solvents should be screened. For acidic compounds, crystallization from aqueous acidic solutions or specific organic solvents may be effective. The general steps for recrystallization are as follows:
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Solvent Selection: Identify a solvent or solvent mixture where the compound has a steep solubility curve with respect to temperature.
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Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent to form a saturated solution.
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Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. This promotes the formation of large, pure crystals.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.
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Drying: Dry the crystals to remove any residual solvent.[7][8][9][10]
HPLC Analysis
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid.
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Column: A standard C18 column can be used.
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Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid is suitable. For mass spectrometry (MS) compatible methods, formic acid can be used as a substitute for phosphoric acid.
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Detection: UV detection at a suitable wavelength.[11]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the multi-step synthesis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid from p-nitrotoluene.
Caption: Multi-step synthesis of 2-Amino-4-chloro-5-methylbenzenesulfonic acid.
Azo Dye Formation Pathway
This compound is a key intermediate in the production of azo dyes. The general reaction involves diazotization of the amino group followed by coupling with a suitable aromatic compound.
Caption: General pathway for azo dye synthesis.
Biological and Toxicological Information
Currently, there is limited publicly available information on the specific biological activities or signaling pathways associated with 2-Amino-4-chloro-5-methylbenzenesulfonic acid in the context of drug development. Its primary documented role is as a chemical intermediate.
Toxicological data indicates that the compound can cause skin and eye irritation, and may cause respiratory irritation. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Conclusion
2-Amino-4-chloro-5-methylbenzenesulfonic acid is a well-established intermediate in the chemical industry, particularly for the synthesis of azo dyes. This guide has provided a detailed overview of its chemical and physical properties, along with methodologies for its synthesis and analysis. While its application in the life sciences and drug development is not well-documented, the information presented here offers a foundational understanding of this compound for researchers and scientists. Further investigation into its biological properties would be necessary to explore its potential in pharmaceutical applications.
References
- 1. 2-Amino-4-chloro-5-methylbenzenesulfonic acid | 88-51-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-4-chloro-5-methylbenzenesulfonic acid CAS#: 88-51-7 [chemicalbook.com]
- 6. Amino acids [medizin.uni-muenster.de]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
